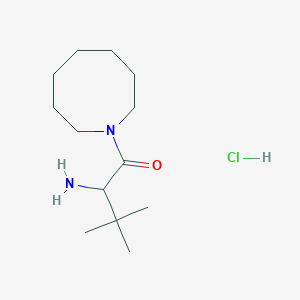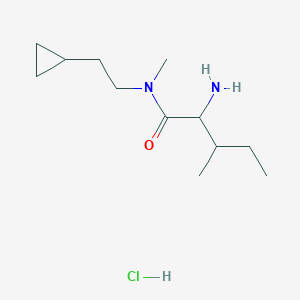
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride is a compound that is commonly used in scientific research. It is a synthetic compound that has been synthesized through a number of methods. This compound has been found to have a number of biochemical and physiological effects, which make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves its binding to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects.
Biochemical and Physiological Effects
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have sedative effects, which means that it can induce sleep. This compound has also been found to have anticonvulsant effects, which means that it can prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride in lab experiments is its ability to bind to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects, which can be studied in lab experiments. One of the limitations of using this compound in lab experiments is its potential side effects, which can include sedation and reduced motor function.
Orientations Futures
There are a number of future directions for the study of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride. One direction is the study of its effects on different neurotransmitters and their receptors. Another direction is the study of its effects on different physiological and biochemical processes. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new properties and applications.
Méthodes De Synthèse
The synthesis of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves a number of steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one. The hydrochloride salt of this compound is then formed by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of scientific research applications. It has been used as a tool to study the effects of certain neurotransmitters on the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmitter release. It has also been used to study the effects of certain drugs on the central nervous system.
Propriétés
IUPAC Name |
2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-13(2,3)11(14)12(16)15-9-7-5-4-6-8-10-15;/h11H,4-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQQPRBGMDTASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)